1-(4-bromophenyl)-5-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-5-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a bromine atom on the phenyl ring at position 4 and a phenyl group at position 5 makes this compound unique
Preparation Methods
The synthesis of 1-(4-bromophenyl)-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method includes the reaction of 4-bromophenylhydrazine with benzoylacetone under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified through recrystallization.
Chemical Reactions Analysis
1-(4-Bromophenyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(4-Bromophenyl)-5-phenyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the phenyl groups play crucial roles in binding to the target molecules, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar compounds to 1-(4-bromophenyl)-5-phenyl-1H-pyrazole include other pyrazole derivatives with different substituents on the phenyl rings. For example:
1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-5-phenyl-1H-pyrazole: Contains a methyl group instead of bromine.
1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole: Has a nitro group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
1-(4-Bromophenyl)-5-phenyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of hydrazones with substituted acetophenones. The method allows for the formation of pyrazoles in good yields, making it a viable route for producing derivatives with varied biological activities. For instance, the reaction conditions can be optimized to favor the formation of specific isomers or derivatives based on the substituents used in the starting materials .
Pharmacological Activities
The biological activities of this compound encompass anti-inflammatory, antimicrobial, and anticancer effects. Below is a summary of key findings related to its pharmacological properties:
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, compounds derived from similar structures have shown up to 85% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. For instance, certain synthesized pyrazoles have shown effectiveness against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. The presence of specific functional groups, such as aliphatic amides or halogens, has been linked to enhanced antimicrobial activity .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been explored extensively. Some studies report that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents. For example, compounds have been identified that inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Anti-inflammatory Effects : A study synthesized a series of pyrazole derivatives that displayed significant anti-inflammatory activity in animal models. The most potent compound showed comparable efficacy to indomethacin in reducing carrageenan-induced edema .
- Antimicrobial Efficacy : A series of 1-acetyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoles were tested against multiple bacterial strains. One compound exhibited notable activity against Klebsiella pneumonia, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Activity : Another study evaluated the cytotoxicity of various pyrazole derivatives against human cancer cell lines. The most effective compounds inhibited cell proliferation significantly at low micromolar concentrations, indicating their potential for further development as anticancer agents .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Properties
CAS No. |
299162-81-5 |
---|---|
Molecular Formula |
C15H11BrN2 |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-phenylpyrazole |
InChI |
InChI=1S/C15H11BrN2/c16-13-6-8-14(9-7-13)18-15(10-11-17-18)12-4-2-1-3-5-12/h1-11H |
InChI Key |
SZBAMIUHSDLVMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.